REACTION_CXSMILES
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Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[F-:13].[K+].Cl[C:16]([F:22])([F:21])C(OC)=O.[NH4+].[OH-].[NH4+].[Cl-]>CN(C=O)C>[CH3:12][O:11][C:4]1[N:3]=[C:2]([C:16]([F:22])([F:13])[F:21])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1 |f:1.2,4.5.6.7|
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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5 g
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Type
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reactant
|
Smiles
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ClC1=NC(=CC=C1[N+](=O)[O-])OC
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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[F-].[K+]
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Name
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Quantity
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6.8 mL
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Type
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reactant
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Smiles
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ClC(C(=O)OC)(F)F
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Name
|
|
Quantity
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28 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Name
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NH4OH NH4Cl
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Quantity
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100 mL
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Type
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reactant
|
Smiles
|
[NH4+].[OH-].[NH4+].[Cl-]
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Type
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CUSTOM
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Details
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stirred until homogeneous and
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
|
extracted with Ethyl acetate
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Type
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WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The flash column chromatography (SiO2, 1˜3% EtOAc in heptane) yielded 3.90 g (65%)
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Name
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Type
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Smiles
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COC1=CC=C(C(=N1)C(F)(F)F)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |